TA 02

Kinase Inhibition p38 MAPK Cardiogenesis

TA 02 (CAS 1784751-19-4) is the definitive chemical probe for high-efficiency cardiomyocyte differentiation, delivering 50–70% cardiomyocyte yields versus only 10–15% with the parent compound SB203580. This superiority arises from its unique polypharmacology: potent p38 MAPK inhibition (IC50 = 20 nM, 15–25× more potent than SB203580) combined with dual CK1δ/ε inhibition (IC50 = 32 nM each) and TGFBR-2 targeting. Unlike generic p38 inhibitors, TA 02 simultaneously modulates three critical signaling axes. In protocols where CK1-dependent Wnt/β-catenin regulation is essential, substituting TA 02 results in complete loss of function. Choose TA 02 for reproducible, high-yield cardiogenesis and multi-pathway epistasis studies.

Molecular Formula C20H13F2N3
Molecular Weight 333.33
Cat. No. B1191931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA 02
Synonyms4-(2-(2-Fluorophenyl)-4-(fluorophenyl)-1H-imidazol-5-yl)pyridine
Molecular FormulaC20H13F2N3
Molecular Weight333.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TA 02 for Research: A Potent p38 MAPK and Casein Kinase 1 Inhibitor with Unique TGFBR-2 Activity


TA 02 (CAS 1784751-19-4) is a 2,4,5-trisubstituted azole analog of the well-known p38 MAPK inhibitor SB203580 [1]. It is primarily characterized as a potent p38 mitogen-activated protein kinase (MAPK) inhibitor with an IC50 of 20 nM [1][2]. Beyond p38 MAPK, TA 02 is distinguished by its significant inhibitory activity against Casein Kinase 1 delta and epsilon (CK1δ/ε), and notably, it is reported to 'especially inhibit' Transforming Growth Factor Beta Receptor 2 (TGFBR-2) [1][2]. This multi-target profile makes it a valuable chemical probe for dissecting intersecting signaling pathways, particularly in the context of cardiomyocyte differentiation from pluripotent stem cells.

Why TA 02 Cannot Be Simply Substituted with SB203580 or Other Generic p38 MAPK Inhibitors


Procurement of TA 02 over its parent compound SB203580 or other generic p38 MAPK inhibitors is scientifically critical due to its distinct, quantifiable polypharmacology. While SB203580 is a selective p38 MAPK inhibitor (IC50 = 0.3-0.5 μM), TA 02 exhibits a 15-25 fold greater potency against p38 MAPK (IC50 = 20 nM) [1]. More importantly, the primary mechanism for cardiomyocyte differentiation is not solely dependent on p38 MAPK inhibition. Studies show that the cardiogenic activity of this chemical series correlates directly with the inhibition of Casein Kinase 1 delta and epsilon (CK1δ/ε), a key regulator of the Wnt/β-catenin pathway [1]. TA 02 is a potent inhibitor of CK1δ and CK1ε (IC50 = 32 nM each), a property not shared by SB203580 [1]. Therefore, substituting TA 02 with a compound lacking this dual CK1δ/ε and p38 MAPK activity will result in a loss of function in key experimental models, particularly those involving Wnt signaling modulation and cardiogenesis.

Quantitative Differentiation of TA 02: Direct Evidence for Scientific Selection


TA 02 is a 15-25 Fold More Potent p38 MAPK Inhibitor than its Parent Compound SB203580

In cell-free assays, TA 02 demonstrates significantly higher potency against p38 MAPK compared to the widely used inhibitor SB203580. TA 02 inhibits p38 MAPK with an IC50 of 20 nM , whereas the reported IC50 for SB203580 in similar assays ranges from 300 nM to 500 nM . This represents a 15- to 25-fold increase in potency, allowing for the use of lower concentrations to achieve the same level of target engagement, which can be crucial for minimizing off-target effects in complex biological systems.

Kinase Inhibition p38 MAPK Cardiogenesis

TA 02 Uniquely Combines Potent p38 MAPK Inhibition with Direct Casein Kinase 1 (CK1δ/ε) Inhibition

Unlike SB203580, which shows no significant activity against CK1 isoforms, TA 02 is a potent dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). In kinase profiling assays, TA 02 inhibits CK1δ and CK1ε with IC50 values of 32 nM each, which is comparable to its potency for p38α MAPK (IC50 = 20 nM) . This dual inhibition is the established mechanistic driver for its enhanced cardiogenic activity, as it simultaneously modulates both the p38 MAPK stress pathway and the Wnt/β-catenin signaling pathway via CK1 inhibition [1].

Polypharmacology Wnt Signaling Cardiomyocyte Differentiation

TA 02 Demonstrates 'Especially Inhibits' Activity Against TGFBR-2, a Feature Not Described for SB203580

Vendor characterization and primary literature describe TA 02 as a compound that 'especially inhibits TGFBR-2' [1]. This activity against the Transforming Growth Factor Beta Receptor 2 is a key differentiator from its parent compound, SB203580, which is not known to have this property. While the exact inhibitory constant (Ki or IC50) for TA 02 against TGFBR-2 has not been widely published, the consistent and specific notation of this activity across multiple independent sources indicates it is a significant and defining feature of the compound's biological profile.

TGF-beta Signaling TGFBR-2 Kinase Selectivity

High-Value Research Applications for TA 02 Where Its Unique Profile is Essential


Efficient Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)

TA 02 is the compound of choice for protocols requiring high-efficiency differentiation of hPSCs into cardiomyocytes. Its unique ability to potently inhibit both p38 MAPK and CK1δ/ε, the key driver of cardiogenic activity in this chemical series, leads to yields of 50-70% cardiomyocytes, a 2-fold increase over protocols using the parent compound SB203580 which only achieved 10-15% efficiency [1]. This application directly leverages the unique polypharmacology of TA 02 and is its primary established use case.

Dissecting the Crosstalk Between p38 MAPK, Wnt/β-catenin, and TGF-β Signaling

For researchers studying complex signaling networks in fibrosis, cancer biology, or immunology, TA 02 serves as a powerful tool compound. Its multi-kinase inhibition profile (p38 MAPK, CK1δ/ε, and TGFBR-2) allows for the simultaneous modulation of three critical pathways . This makes it an invaluable probe for genetic and pharmacological epistasis experiments designed to understand how these pathways intersect and regulate cellular processes like epithelial-to-mesenchymal transition (EMT), inflammation, and cell proliferation.

Investigating CK1δ/ε-Dependent Functions in Wnt Pathway Regulation

TA 02 is a more potent and chemically distinct alternative to SB203580 for studying Wnt/β-catenin signaling. Since the cardiogenic effect of this class of molecules was shown to correlate with CK1δ/ε inhibition rather than p38 MAPK inhibition [1], TA 02 can be used in experiments designed to specifically interrogate CK1-dependent mechanisms. Its low nanomolar IC50 values for CK1δ/ε (32 nM) ensure robust target engagement at concentrations that are experimentally practical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TA 02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.